Cas no 942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate)

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate structure
942590-05-8 structure
Produktname:tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate
CAS-Nr.:942590-05-8
MF:C12H13BrN2O2
MW:297.147822141647
MDL:MFCD13182500
CID:844631
PubChem ID:57703571

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
    • 1H-Benzimidazole-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester
    • TERT-BUTYL 5-BROMO-1H-BENZIMIDAZOLE-1-CARBOXYLATE
    • tert-butyl 5-bromobenzimidazole-1-carboxylate
    • 1,1-Dimethylethyl 5-bromo-1H-benzimidazole-1-carboxylate
    • 5-Bromobenzimidazole-1-carboxylic acid tert-butyl ester
    • SCHEMBL559567
    • DB-344370
    • AS-47324
    • CS-0096061
    • AKOS016013475
    • DTXSID60727625
    • TERT-BUTYL 5-BROMO-1,3-BENZODIAZOLE-1-CARBOXYLATE
    • (1-Boc)-5-bromo-1H-benzo[d]imidazole
    • F13258
    • 1H-BenziMidazole-1-carboxylicacid,5-broMo-,1,1-diMethylethylester
    • PCGSIEGOWZACDD-UHFFFAOYSA-N
    • tert-Butyl5-bromo-1H-benzo[d]imidazole-1-carboxylate
    • 942590-05-8
    • tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate
    • MDL: MFCD13182500
    • Inchi: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3
    • InChI-Schlüssel: PCGSIEGOWZACDD-UHFFFAOYSA-N
    • Lächelt: O=C(N1C2C(=CC(=CC=2)Br)N=C1)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 296.01604g/mol
  • Monoisotopenmasse: 296.01604g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 303
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 44.1Ų
  • XLogP3: 3.4

Experimentelle Eigenschaften

  • Dichte: 1.5±0.1 g/cm3
  • Siedepunkt: 379.4±34.0 °C at 760 mmHg
  • Flammpunkt: 183.2±25.7 °C
  • Dampfdruck: 0.0±0.9 mmHg at 25°C

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Sicherheitsinformationen

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1166701-100mg
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
942590-05-8 97%
100mg
¥284.00 2024-04-24
Chemenu
CM155496-250mg
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
942590-05-8 95%
250mg
$67 2024-07-19
Apollo Scientific
OR305020-1g
tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate
942590-05-8 97%
1g
£151.00 2024-07-20
Alichem
A069003192-10g
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
942590-05-8 95%
10g
$914.55 2023-08-31
Chemenu
CM155496-1g
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
942590-05-8 95%
1g
$134 2024-07-19
Alichem
A069003192-5g
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
942590-05-8 95%
5g
$621.09 2023-08-31
1PlusChem
1P00IIH2-1g
tert-butyl 5-bromobenzimidazole-1-carboxylate
942590-05-8 >98%
1g
$185.00 2024-04-19
Aaron
AR00IIPE-100mg
tert-butyl 5-bromobenzimidazole-1-carboxylate
942590-05-8 97%
100mg
$31.00 2025-02-10
Ambeed
A532367-250mg
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
942590-05-8 97%
250mg
$51.0 2025-03-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS7326-25g
tert-butyl 5-bromo-1H-1,3-benzodiazole-1-carboxylate
942590-05-8 95%
25g
¥9158.0 2024-04-16

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
Referenz
Azabenzimidazoles as fatty acid synthase inhibitors and their preparation and use for the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Preparation of 3-phenylhydantoins as cannabinoid receptor inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0.5 h, rt
Referenz
Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation
Yang, Chengbin ; Xu, Chenyue; Li, Zhipeng; Chen, Yi; Wu, Tianze; et al, European Journal of Medicinal Chemistry, 2021, 223,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  overnight, rt
Referenz
Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors
Mortensen, Deborah S.; Perrin-Ninkovic, Sophie M.; Harris, Roy; Lee, Branden G. S.; Shevlin, Graziella; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6793-6799

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  overnight, rt
Referenz
Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  overnight, rt
Referenz
Preparation of 4-oxoquinolizines as antimicrobials
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  4 h, rt
Referenz
Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  16 h, reflux
Referenz
Pyrimidine derivatives that are useful in the treatment of diseases mediated by mTOR and/or PI3K enzyme and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  20 h, rt
Referenz
Preparation of substituted (cyclohexylcarbonylamino)thiophenecarboxylic acids as antiviral agents for the treatment of hepatitis C infection
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  overnight, rt
Referenz
"All-Aqueous" Tandem Boc-Deprotection and Alkylation of N-Boc-benzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates: Application to Site-Selective Insertion of Carbenes into the N-H Bond of Purines
Rath, Suchismita; Mohanty, Biswajit; Sen, Subhabrata, Journal of Organic Chemistry, 2023, 88(2), 1036-1048

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 min, rt
1.2 0 °C; 4 h, rt
Referenz
The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains
Hay, Duncan; Fedorov, Oleg; Filippakopoulos, Panagis; Martin, Sarah; Philpott, Martin; et al, MedChemComm, 2013, 4(1), 140-144

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  18 h, 25 °C
Referenz
Heteroaryl compounds, compositions thereof, preparation and methods of treatment therewith
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  4 h, rt
Referenz
Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases
, United States, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referenz
Aminomethylation of Aryl Bromides by Nickel-Catalyzed Electrochemical Redox Neutral Cross Coupling
Ma, Yueyue; Hong, Jufei; Yao, Xiantong; Liu, Chengyu; Zhang, Ling; et al, Organic Letters, 2021, 23(24), 9387-9392

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Raw materials

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:942590-05-8)tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate
A859490
Reinheit:99%/99%/99%/99%
Menge:5.0g/10.0g/25.0g/50.0g
Preis ($):315.0/526.0/1051.0/1683.0